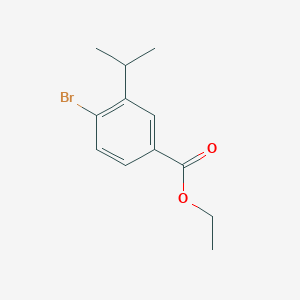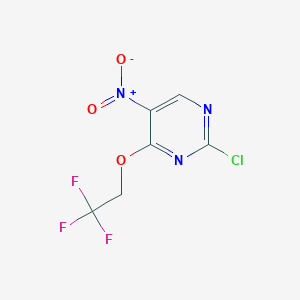
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H3ClF3N3O3 and a molecular weight of 257.55 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, nitro, and trifluoroethoxy groups, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base, followed by nitration. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the nitration step is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2-chloro-5-amino-4-(2,2,2-trifluoroethoxy)pyrimidine.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
科学的研究の応用
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
類似化合物との比較
Similar Compounds
2-Chloro-5-nitropyrimidine: Similar structure but lacks the trifluoroethoxy group.
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine: Similar but lacks the nitro group.
2-Chloro-5-nitro-4-methylpyrimidine: Similar but has a methyl group instead of the trifluoroethoxy group.
Uniqueness
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
特性
分子式 |
C6H3ClF3N3O3 |
|---|---|
分子量 |
257.55 g/mol |
IUPAC名 |
2-chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine |
InChI |
InChI=1S/C6H3ClF3N3O3/c7-5-11-1-3(13(14)15)4(12-5)16-2-6(8,9)10/h1H,2H2 |
InChIキー |
FLVQMQHFJKQKPB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)OCC(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
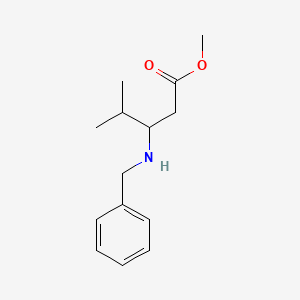
![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)
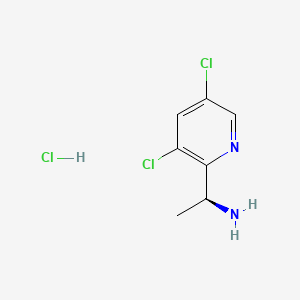

![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)

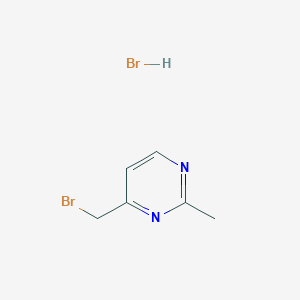
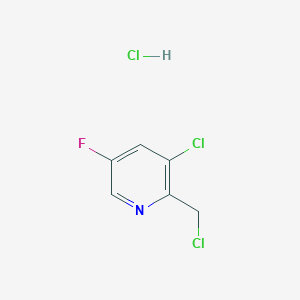
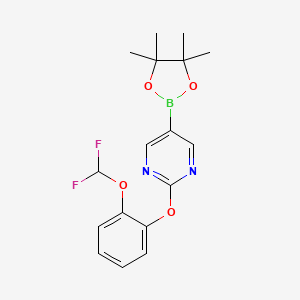
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
